molecular formula C15H13N3 B10839631 1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole CAS No. 942154-20-3

1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole

Cat. No.: B10839631
CAS No.: 942154-20-3
M. Wt: 235.28 g/mol
InChI Key: OZOOKYPKFWRQMO-UHFFFAOYSA-N
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Description

1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring attached to a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-3-ylmethylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-3-ylmethyl triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms into the triazole ring .

Scientific Research Applications

1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(biphenyl-4-ylmethyl)-1H-1,2,4-triazole
  • 1-(biphenyl-2-ylmethyl)-1H-1,2,4-triazole
  • 1-(phenylmethyl)-1H-1,2,4-triazole

Uniqueness

1-(biphenyl-3-ylmethyl)-1H-1,2,4-triazole is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds .

Properties

CAS No.

942154-20-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(3-phenylphenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-2-6-14(7-3-1)15-8-4-5-13(9-15)10-18-12-16-11-17-18/h1-9,11-12H,10H2

InChI Key

OZOOKYPKFWRQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C=NC=N3

Origin of Product

United States

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